molecular formula C10H10F3IN2O B7420769 4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine

4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine

Cat. No.: B7420769
M. Wt: 358.10 g/mol
InChI Key: ZHUXKLOTMZSFOK-UHFFFAOYSA-N
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Description

4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine is a chemical compound that features a morpholine ring attached to a pyridine ring substituted with iodine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine typically involves the following steps:

    Formation of the Pyridine Ring:

    Attachment of the Morpholine Ring: The morpholine ring is then attached to the pyridine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the iodine or trifluoromethyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or organometallic compounds are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine involves its interaction with molecular targets, such as enzymes or receptors. The iodine and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-[3-Bromo-6-(trifluoromethyl)pyridin-2-yl]morpholine: Similar structure with bromine instead of iodine.

    4-[3-Chloro-6-(trifluoromethyl)pyridin-2-yl]morpholine: Chlorine substitution instead of iodine.

    4-[3-Fluoro-6-(trifluoromethyl)pyridin-2-yl]morpholine: Fluorine substitution instead of iodine.

Uniqueness

The presence of the iodine atom in 4-[3-Iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine imparts unique reactivity and properties compared to its halogen-substituted analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s chemical behavior and interactions with other molecules.

Properties

IUPAC Name

4-[3-iodo-6-(trifluoromethyl)pyridin-2-yl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3IN2O/c11-10(12,13)8-2-1-7(14)9(15-8)16-3-5-17-6-4-16/h1-2H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUXKLOTMZSFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=N2)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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